3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
CAS No.: 897735-17-0
Cat. No.: VC4519859
Molecular Formula: C26H29ClFN3O3
Molecular Weight: 485.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897735-17-0 |
|---|---|
| Molecular Formula | C26H29ClFN3O3 |
| Molecular Weight | 485.98 |
| IUPAC Name | 3-[(4-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
| Standard InChI | InChI=1S/C26H29ClFN3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(19-3-5-20(27)6-4-19)30-13-11-29(12-14-30)22-9-7-21(28)8-10-22/h3-10,17,25,32H,11-16H2,1-2H3 |
| Standard InChI Key | MBYOHSHJZGNXDL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F)O |
Introduction
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through multi-step reactions involving the formation of the pyridinone core and the incorporation of the piperazine moiety. The presence of various functional groups allows it to participate in several chemical reactions, which are critical for developing analogs with improved pharmacological properties or reduced side effects.
Biological Activity and Potential Applications
Compounds with similar structures have shown significant bioactivity against cancer cell lines and may also possess neuroprotective effects. The presence of halogenated phenyl groups enhances its interaction with biological targets, making it a subject of interest in drug development.
Research Findings and Future Directions
While specific research findings on 3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one are not available due to the confusion in the compound's structure, studies on related compounds suggest potential applications in oncology and neurology. Further research is needed to explore its specific biological activities and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume